Lipophilicity (LogP) Comparison: (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol vs. 5-(4-Fluorophenyl)- and 5-(p-Tolyl)-isoxazole-3-methanol Analogs
The target compound exhibits a calculated LogP of 3.12, which is 1.15 log units higher than the 4-fluorophenyl analog (LogP = 1.97) and 0.98 log units higher than the 4-methylphenyl analog (LogP = 2.14) . The unsubstituted isoxazole-3-methanol core (LogP = 0.17) is more than 2.9 log units lower [1]. This substantial increase in lipophilicity is driven by the isobutyl group and can be expected to alter passive membrane permeability and distribution volume compared to less lipophilic isosteres.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.12 |
| Comparator Or Baseline | 5-(4-Fluorophenyl)isoxazole-3-methanol: LogP = 1.97; 5-(p-Tolyl)isoxazole-3-methanol: LogP = 2.14; Unsubstituted isoxazole-3-methanol: LogP = 0.17 |
| Quantified Difference | ΔLogP = +1.15 (vs. 4-F analog), +0.98 (vs. 4-Me analog), +2.95 (vs. unsubstituted core) |
| Conditions | In silico prediction (ACD/Labs or equivalent); no experimental LogP reported |
Why This Matters
A LogP > 3 positions the compound in a more lipophilic space that may improve membrane permeation for intracellular targets while also increasing the risk of metabolic clearance, making it a distinct tool for probing lipophilicity-activity relationships.
- [1] ChemTradeHub. 3-Isoxazolemethanol. CAS 89102-73-8. Available at: https://jp.chemtradehub.com/compounds/casno-89102-73-8/ (Accessed: 2026-05-06). View Source
